Product packaging for Lampranthin II(Cat. No.:CAS No. 32074-65-0)

Lampranthin II

Cat. No.: B1246480
CAS No.: 32074-65-0
M. Wt: 726.6 g/mol
InChI Key: BRMDRKOAVZEJCS-WPUGSIMNSA-N
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Description

Contextualization within Betalain Chemistry and Biology

Betalains (B12646263) are a class of water-soluble, nitrogen-containing pigments found in certain plants, most notably within the order Caryophyllales, as well as in some higher fungi. genome.jpnutrivore.com These pigments are responsible for a spectrum of colors from yellow and orange to red and violet. A defining feature of betalains is that they have never been found to coexist with anthocyanins in the same plant, making them a distinct group of plant pigments. nutrivore.com

Betalains are categorized into two main subclasses based on their chemical structure and resulting color:

Betacyanins : These pigments exhibit red to violet hues and are characterized by the conjugation of betalamic acid with cyclo-DOPA (3,4-dihydroxy-L-phenylalanine). genome.jp

Betaxanthins : These pigments display yellow to orange colors and are formed when betalamic acid condenses with various amino acids or amines. genome.jp

The core chromophore for all betalains is betalamic acid. genome.jpjcpjournal.org The diversity in the amino acid or amine residue conjugated to this core structure gives rise to the wide array of colors observed in nature. Lampranthin II is classified as a betacyanin, contributing to the red-violet coloration in the plants where it is present. nih.govgenome.jp

Historical Perspectives on Betalain Discovery and Characterization

The study of betalains began with their identification in the common beet (Beta vulgaris), from which their name is derived. nutrivore.com Initially, these red-violet and yellow pigments were thought to be a type of anthocyanin or flavonoid due to their coloration. However, as analytical techniques advanced, researchers discovered their unique nitrogenous structure, distinguishing them chemically from the nitrogen-free anthocyanins. This led to their classification as a separate group of natural pigments. Further research has focused on identifying the diverse range of betalain structures, their biosynthetic pathways, and their distribution across the plant kingdom, particularly within families of the Caryophyllales order. genome.jpnutrivore.com

Significance of this compound within the Betacyanin Subclass

This compound is a specific and complex member of the betacyanin subclass. Chemically, it is an acylated derivative of a more basic betacyanin structure. Its formal chemical name is (2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate. nih.gov It is functionally related to betanidin (B1384155) and is more specifically described as betanidin 5-O-[6'-O-E-feruloyl-β-glucoside]. nih.govacs.org This structure indicates that a ferulic acid moiety is attached to the glucose part of the molecule. researchgate.net

Research has identified this compound in a variety of plant species. It is found alongside other betacyanins in beetroot (Beta vulgaris L.) and Swiss chard (Beta vulgaris L. ssp. cicla). nutrivore.comjcpjournal.orgnih.govnih.gov It has also been identified in the iceplant (Mesembryanthemum crystallinum), where its accumulation has been observed in the epidermal layers in response to light stress. researchgate.net Other known sources include plants from the genera Astridia and Drosanthemum, Malabar spinach (Basella alba), and Taiwan quinoa (Chenopodium formosanum). nih.govacs.orgcgprdi.org.tw The presence of this compound and its isomer, isothis compound, has also been confirmed in the leaves of the cape fig (Carpobrotus edulis). oup.com

The biosynthesis of this compound is part of the broader betalain biosynthetic pathway. genome.jpgenome.jp Specifically, it can be formed from the compound betanin through a reaction with 1-O-feruloyl-beta-D-glucose. kegg.jp The study of this compound contributes to the understanding of the chemical diversity within betacyanins and the physiological responses of plants to environmental stimuli. researchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₃₄N₂O₁₆ nih.govgenome.jp
Molecular Weight 726.6 g/mol nih.govgenome.jp
IUPAC Name (2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate nih.gov
CAS Number 32074-65-0 nih.gov
Classification Betalain, Betacyanin, Glycoside nih.govgenome.jp
Monoisotopic Mass 726.19083300 Da nih.gov

Table 2: Documented Natural Sources of this compound

Plant SpeciesCommon NameFamilySource(s)
Astridia spp.Aizoaceae nih.gov
Basella albaMalabar SpinachBasellaceae acs.org
Beta vulgarisBeetrootAmaranthaceae nutrivore.comjcpjournal.orgnih.gov
Beta vulgaris L. ssp. ciclaSwiss ChardAmaranthaceae nih.gov
Carpobrotus edulisCape Fig / Ice PlantAizoaceae oup.com
Chenopodium formosanumTaiwan Quinoa / DjulisAmaranthaceae cgprdi.org.tw
Drosanthemum spp.Aizoaceae nih.gov
Mesembryanthemum crystallinumIceplantAizoaceae researchgate.net
Mesembryanthemum nodiflorumSlenderleaf IceplantAizoaceae ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N2O16 B1246480 Lampranthin II CAS No. 32074-65-0

Properties

CAS No.

32074-65-0

Molecular Formula

C34H34N2O16

Molecular Weight

726.6 g/mol

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate

InChI

InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-12-17-11-21(33(47)48)36(20(17)13-23(25)38)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1

InChI Key

BRMDRKOAVZEJCS-WPUGSIMNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3)C[C@H]([N+]4=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Occurrence and Ecological Distribution

Identification in Specific Plant Species and Genera

Lampranthin II has been identified in several families within the Caryophyllales order.

Phytolacca americana (Pokeweed): In pokeweed, this compound is a major betacyanin component, particularly in the stems. nih.govresearchgate.net While the fruits contain other betacyanins like prebetanin, the stems are rich in feruloylated derivatives, including this compound. nih.govresearchgate.net Its presence has been confirmed through various spectroscopic methods. nih.gov

Lampranthus species: The genus Lampranthus, which gives the compound its name, is known to contain this pigment. wikipedia.org These succulent plants, part of the Aizoaceae family, produce brightly colored flowers, and their pigment profile includes this compound. researchgate.netresearchgate.net Research on Lampranthus species has noted the co-occurrence of this compound with feruloylglucose. researchgate.net

Beta vulgaris (Beetroot and Swiss Chard): this compound is one of the various betacyanins found in beetroot and its subspecies. jcpjournal.orgnih.gov In the petioles of colored Swiss chard (Beta vulgaris L. ssp. cicla), this compound and its corresponding C15-epimer (isothis compound) have been identified as part of the complex betacyanin pattern in purple varieties. acs.orgnih.gov Red beetroot varieties also report this compound among their pigment constituents. nih.govmdpi.com

Amaranthus species: In the genus Amaranthus, this compound and its isomer have been detected. scielo.org.mx An analysis of red amaranth (B1665344) (Amaranthus cruentus) identified a variety of betalains (B12646263), including 22 betanin-type compounds, which encompass this compound and isothis compound. scielo.org.mx

Plant Species/GenusFamilyOrderPart(s) Where IdentifiedReference(s)
Phytolacca americanaPhytolaccaceaeCaryophyllalesStems, Cell Cultures nih.gov, mdpi.com, researchgate.net
Lampranthus spp.AizoaceaeCaryophyllalesFlowers researchgate.net, researchgate.net
Beta vulgarisAmaranthaceaeCaryophyllalesRoots, Petioles acs.org, nih.gov, jcpjournal.org, nih.gov
Amaranthus spp.AmaranthaceaeCaryophyllalesLeaves, Inflorescences scielo.org.mx

Beyond the primary examples, this compound has been reported in other organisms within the Caryophyllales order, such as plants in the genera Astridia and Drosanthemum. nih.gov It has also been identified in the cactus Pilosocereus catingicola. academicjournals.org

A significant source for the study and isolation of this compound has been plant cell cultures. nih.gov Suspension cultures derived from the stem explants of Phytolacca americana have been shown to produce this compound as a major betacyanin component. nih.govcapes.gov.br This is in contrast to the ripening fruits of the same plant, where it is found in much lower concentrations. nih.govresearchgate.net The use of cell cultures provides a controlled environment for producing and studying these complex secondary metabolites. nih.govresearchgate.netwindows.net

Biosynthetic Origin and Accumulation Patterns in Plant Tissues

This compound is a secondary metabolite derived from the betalain biosynthesis pathway. kegg.jpgenome.jpkegg.jp This pathway, which originates from the amino acid tyrosine, produces the core structures of betalains. researchgate.netnih.govmdpi.com this compound is formed through the modification of a more basic betacyanin, betanin (betanidin 5-O-β-glucoside). nih.govjcpjournal.org Specifically, it is created via an acylation reaction where a feruloyl group is transferred to the glucose moiety of betanin, a process catalyzed by a feruloyltransferase enzyme. kegg.jp

The accumulation of this compound varies significantly between different tissues of the same plant. nih.gov In Phytolacca americana, for instance, feruloylated betacyanins like this compound are the primary pigments in the stems and in cell suspension cultures derived from them. nih.govresearchgate.net Conversely, the fruits of P. americana predominantly accumulate sulfated betacyanins, with only low amounts of this compound present. nih.govresearchgate.net Similarly, in colored Swiss chard, this compound is found in the petioles of purple cultivars. acs.orgnih.gov This differential accumulation suggests that the expression of the enzymes responsible for the final acylation step of biosynthesis is tissue-specific.

Ecological and Evolutionary Roles of Betalains in Producing Organisms

As a betalain pigment, this compound contributes to the broader ecological and evolutionary strategies of the plants that produce it. nih.gov Betalains serve functions analogous to anthocyanins—the pigments they replace in most families of the Caryophyllales. researchgate.netmdpi.comresearchgate.net

Betalains are crucial for helping plants adapt to various environmental stresses. nih.govmdpi.comacs.org Their accumulation is often induced by cues such as high salinity, drought, intense light, and UV radiation. mdpi.comresearchgate.net

Antioxidant Activity: Betalains are potent antioxidants. researchgate.netmdpi.com They can scavenge reactive oxygen species (ROS) that are generated under stress conditions, thereby protecting cellular components from oxidative damage. mdpi.com This antioxidant capacity is a key part of the plant's defense mechanism against both biotic and abiotic stressors. researchgate.netnih.gov

Photoprotection: The vibrant colors produced by betacyanins like this compound can act as a screen against excessive light and harmful UV radiation, preventing damage to the photosynthetic apparatus. researchgate.netresearchgate.net

Osmotic Regulation: There is evidence to suggest that betalains can act as osmotic substances, helping to regulate the osmotic pressure within plant cells and contributing to tolerance against drought and salinity stress. mdpi.comwgtn.ac.nz

The most apparent ecological role of betalains is plant coloration. academicjournals.org The red-violet hues provided by betacyanins, including this compound, are vital for attracting pollinators (such as insects and birds) to flowers and seed dispersers to fruits. researchgate.netmdpi.com This function is essential for the reproductive success of the plant.

As secondary metabolites, betalains are also involved in defense against herbivores and pathogens. nih.gov Their antioxidant and antimicrobial properties can deter feeding or inhibit the growth of microorganisms. nih.govacs.org The evolution of the betalain biosynthetic pathway is a significant taxonomic marker for the Caryophyllales order and is thought to have provided an evolutionary advantage under specific environmental conditions, such as high salinity. nih.govresearchgate.net

Advanced Methodologies for Isolation and Structural Elucidation

Research-Oriented Isolation and Purification Techniques

The initial step in studying Lampranthin II involves its extraction and purification from natural sources, such as the petals of Lampranthus species or the bladder cells of Mesembryanthemum crystallinum. rsc.orgipb.ptresearchgate.net This process requires advanced separation methods to achieve the high purity needed for spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and analysis of betalains (B12646263) like this compound. scribd.com Reversed-phase HPLC (RP-HPLC), often utilizing C18 columns, is commonly employed for separating these polar compounds. scribd.com The retention of pigments in RP-HPLC is influenced by factors such as glycosylation and acylation; for instance, acylation and increased aromaticity tend to increase retention time. scribd.com Diode-Array Detection (DAD) coupled with HPLC allows for the simultaneous monitoring of absorbances at multiple wavelengths, which is particularly useful for identifying and tentatively classifying betacyanins based on their characteristic spectra. nih.gov For instance, the acylation in this compound results in a spectral shift compared to non-acylated betacyanins. scribd.com

A significant challenge in the HPLC of betacyanins is their ionic nature. To overcome this, ion-pairing (IP) agents are often added to the mobile phase. These agents, such as trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP), form neutral complexes with the charged analytes, improving their retention and peak shape on reversed-phase columns. researchgate.netlcms.czelementlabsolutions.com

For preparative-scale purification, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a valuable technique. scribd.comresearchgate.net As an all-liquid chromatographic method, it circumvents issues of irreversible adsorption of the sample onto solid stationary phases. researchgate.netresearchgate.net Ion-Pair HSCCC (IP-HSCCC) has been effectively used for the preparative isolation of betalains by incorporating ion-pairing reagents into the biphasic solvent system. researchgate.netacs.org This approach has been successful in fractionating complex mixtures of betacyanins from sources like Bougainvillea glabra and Opuntia ficus fruits, yielding purified fractions suitable for further structural analysis. researchgate.netacs.org

Extracting this compound from plant tissues, which are complex matrices, requires efficient and often innovative extraction techniques. nih.gov Traditional methods like maceration or Soxhlet extraction are often supplemented or replaced by advanced methodologies to enhance yield and reduce degradation of these labile compounds. frontiersin.org

Novel extraction techniques that have gained prominence include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles, which disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times. aimspress.comorganomation.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. aimspress.comorganomation.comfrontiersin.org

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is advantageous for its ability to extract compounds at relatively low temperatures, preserving thermolabile molecules like betacyanins. mdpi.commdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures, which increases extraction efficiency and speed. mdpi.com

The choice of extraction solvent is also critical. While methanol (B129727) and ethanol (B145695) are common, the food industry often prefers ethanol due to its lower toxicity. nih.gov Often, a mixture of alcohol and water is most effective for extracting hydrophilic pigments like betacyanins. nih.govnih.gov Following initial extraction, steps like centrifugation and filtration are necessary to clarify the solution before chromatographic purification. nih.govacademicjournals.org

Spectroscopic and Spectrometric Approaches for Structure Determination

Once this compound is isolated in a pure form, a combination of spectroscopic and spectrometric techniques is employed to elucidate its precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules like this compound. emerypharma.comnih.gov One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. mdpi.com

For this compound, ¹H NMR is crucial for identifying the various proton signals and their couplings. rsc.org The structure of this compound was elucidated as 6′-O-E-feruloyl-betanin, and NMR played a key role in this determination. rsc.org Specifically, a low-field shift of the H-6′A and H-6′B protons of the glucosyl moiety indicated that the feruloyl group was attached at the C-6′ position of the glucose unit. rsc.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. grinnell.edunumberanalytics.comnumberanalytics.com Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), helping to piece together spin systems. emerypharma.comgrinnell.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to. grinnell.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is vital for connecting different structural fragments and identifying quaternary carbons. grinnell.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. rsc.org

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals of this compound can be achieved, confirming its connectivity and stereochemistry. nih.govpreprints.org

Table 1: Representative NMR Data for this compound Structural Moieties Note: This table is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions.

MoietyAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Betanidin (B1384155) Core H-11~7.8~140HMBC to C-10, C-12
H-12~6.5~105COSY with H-11; HMBC to C-13
H-2~5.5~95COSY with H-3; HMBC to C-4, C-19
Glucose H-1' (anomeric)~5.1~102HMBC to C-5 of Betanidin
H-6'a, H-6'bShifted downfield~68COSY with H-5'; HMBC to Feruloyl C=O
Feruloyl Group H-7'' (vinylic)~7.6~145COSY with H-8''; HMBC to C=O
H-8'' (vinylic)~6.4~115COSY with H-7''
OCH₃~3.9~56HMBC to C-3'' of aromatic ring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis. nih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermolabile molecules like betacyanins, as it allows them to be ionized and transferred to the gas phase with minimal degradation. ub.edursc.org

In ESI-MS analysis, this compound is typically observed as a protonated molecule, [M+H]⁺. academicjournals.org For this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 727.2. academicjournals.org

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. nationalmaglab.org In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nationalmaglab.orgnih.gov The resulting fragmentation pattern provides a fingerprint that helps to identify the compound and deduce its structure. nih.gov

For this compound (6'-O-E-feruloyl-betanin), key fragment ions observed in MS/MS analysis include m/z 551 (corresponding to the loss of the feruloyl group), m/z 389 (corresponding to the betanidin aglycone after loss of the glucose moiety), and m/z 303. academicjournals.orgshimadzu.com.sg This fragmentation pattern confirms the presence of the betanidin core, a hexose (B10828440) (glucose) unit, and a feruloyl acyl group, consistent with the structure determined by NMR. academicjournals.org

Table 2: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)FormulaFragment Ion (m/z)Proposed Identity/Loss
727.2 [M+H]⁺C₃₄H₃₄N₂O₁₆551[M+H - feruloyl group]⁺
389[Betanidin aglycone+H]⁺
303Further fragmentation product

UV-Visible spectroscopy is a fundamental technique used to characterize the chromophore of this compound. libretexts.org The chromophore is the part of the molecule responsible for absorbing light in the UV and visible regions, which gives the compound its color. bspublications.netkvmwai.edu.inresearchgate.netchemguide.co.uk For betacyanins, the chromophore is the betanidin system, which arises from the condensation of betalamic acid with cyclo-DOPA.

The absorption spectrum of this compound is characteristic of a betacyanin. These pigments typically exhibit a strong absorption maximum (λmax) in the visible region, around 535-540 nm, which is responsible for their reddish-violet color. nih.gov The exact position of the λmax can be influenced by factors such as pH and solvent polarity. bspublications.net

Acylation, such as the presence of the feruloyl group in this compound, can cause a slight shift (bathochromic or hypsochromic) in the absorption maximum compared to its non-acylated counterpart, betanin. scribd.com This is due to the electronic interaction between the acyl group and the main betanidin chromophore. scribd.com UV-Vis spectroscopy, especially when used as a detector for HPLC (HPLC-DAD), is therefore a powerful tool for the initial identification and classification of different betacyanins in a mixture based on their spectral properties. nih.gov

Chemo-Taxonomic and Phytochemical Profiling Strategies

Advanced analytical techniques are pivotal in chemo-taxonomic and phytochemical profiling, enabling the detailed investigation of complex plant metabolite mixtures. For betalains, and specifically for the acylated betacyanin this compound, these strategies allow for precise identification and comparison across different species, shedding light on their distribution and taxonomic significance.

Comparative Analysis of Betalain Profiles Across Species

The distribution of this compound, a feruloylated derivative of betanin, varies significantly across different plant families and species within the Caryophyllales order. Its presence or absence, along with its relative abundance, serves as a valuable chemo-taxonomic marker. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a primary tool for generating these detailed betalain fingerprints. nih.gov

This compound has been identified in a diverse range of species. For instance, it is found in the flowers of the Ruschieae tribe, where its occurrence is regularly linked with the presence of feruloylglucose. researchgate.net In colored Swiss chard (Beta vulgaris L. ssp. cicla), this compound is detected alongside its C15-epimer in the purple petioles, contributing to the complex betacyanin pattern of this cultivar. acs.org Similarly, it has been identified in the Andean tuber Ullucus tuberosus, although not as the major betacyanin in all varieties. researchgate.net

Studies on cacti have also revealed the presence of this compound. It has been detected in fruits of Opuntia ficus and Opuntia stricta var. dillenii, though in some cases, its definitive identification against the isomer gomphrenin III was not possible without further analysis. vjst.vnacs.org In Pilosocereus catingicola subsp. salvadorensis, this compound was identified as a minor component in the betalain profile. academicjournals.org The compound has also been confirmed in the leaves of the cape fig (Carpobrotus edulis). oup.com

Beyond food plants, this compound is found in ornamental species and cell cultures. It was structurally elucidated from the petals of Lampranthus peersii and L. sociorum. rsc.org Furthermore, investigations into cell cultures derived from Phytolacca americana (pokeweed) stem explants have confirmed the production of this compound. mdpi.com Its identification within the betanin-type betacyanins of red amaranth (B1665344) (Amaranthus cruentus L.) further broadens its known distribution. scielo.org.mx

Table 1: Occurrence of this compound Across Various Plant Species

Identification of Isomers and Acylated Derivatives

The chemical diversity of betacyanins is expanded through isomerization and acylation. nih.gov this compound, being an acylated betacyanin, is part of a complex group of related structures.

The most common isomer of this compound is Isothis compound, its C15 epimer. Epimerization at the C15 chiral center is a characteristic feature of betacyanins, leading to pairs of isomers that can often be separated and identified using HPLC. nih.gov Isothis compound is frequently detected alongside this compound in plant extracts, such as in the leaves of Carpobrotus edulis and the tubers of Ullucus tuberosus. researchgate.netoup.com The structural difference between these epimers results in slightly different retention times during chromatographic separation. nih.govoup.com

This compound is defined as betanidin 5-O-(6′-O-E-feruloyl)-β-d-glucopyranoside. rsc.orgmdpi.com It belongs to the betanin-type class of betacyanins. scielo.org.mx Its structure features a ferulic acid moiety acylating the glucose attached to the betanidin core. Other acylated betacyanins are structurally related, differing in the type of acid, the sugar, or the point of attachment. For example, Celosianin II is another feruloylated betacyanin that, along with this compound, has shown reduced racemization velocity under acidic conditions. hebmu.edu.cnacs.org

In addition to simple epimers, phytochemical analyses often reveal a variety of other acylated derivatives. In Swiss chard, this compound is found with other acylated structures like betanidin-monoferuloyl-5-O-β-diglucoside. acs.org In Opuntia species, this compound is part of a profile that can include other feruloylated compounds, though their exact structures can be difficult to distinguish without comprehensive analysis. vjst.vnacs.org The presence of these various derivatives highlights the intricate enzymatic machinery responsible for betalain biosynthesis and modification within different plant taxa.

Table 2: this compound and Its Identified Isomers/Derivatives

Biosynthesis and Metabolic Engineering Pathways

Elucidation of the Lampranthin II Biosynthetic Route

The journey to forming this compound begins with the synthesis of its core components, which are derived from the amino acid tyrosine. brockingtonlab.co.uk

The fundamental building blocks of this compound are betalamic acid and cyclo-DOPA glucoside. Betalamic acid is the chromophore common to all betalain pigments, responsible for their characteristic colors. frontiersin.orgacs.org It is formed from L-DOPA, a derivative of tyrosine. frontiersin.org

The second precursor, cyclo-DOPA, is also synthesized from L-DOPA through an oxidation reaction. frontiersin.orgnih.gov This molecule is then glycosylated to form cyclo-DOPA glucoside. researchgate.net The condensation of betalamic acid with cyclo-DOPA glucoside is a key step in the formation of betacyanins like this compound. acs.org

Several key enzymes orchestrate the synthesis of this compound's precursors. The conversion of L-DOPA to betalamic acid is catalyzed by DOPA-4,5-dioxygenase (DODA). frontiersin.orgnih.govresearchgate.net This enzyme cleaves the aromatic ring of L-DOPA to produce an unstable intermediate that spontaneously rearranges to form betalamic acid. brockingtonlab.co.uk

The formation of cyclo-DOPA from L-DOPA is mediated by a cytochrome P450 enzyme, specifically CYP76AD1. frontiersin.orgnih.govresearchgate.net Following its formation, cyclo-DOPA is glycosylated by a class of enzymes known as glucosyltransferases. researchgate.netacademicjournals.org Specifically, cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) attaches a glucose molecule to the cyclo-DOPA structure. brockingtonlab.co.ukacademicjournals.org This glycosylation step is crucial for the subsequent condensation reaction.

Further modifications, such as the acylation of the sugar moiety, can lead to the diverse array of betacyanins observed in nature. scielo.org.mx For instance, the formation of this compound from betanin involves the enzyme betanidin (B1384155) 5-O-glucosyltransferase and subsequent acylation with ferulic acid. genome.jp

Interestingly, the final step in the formation of the core betacyanin structure, the condensation of betalamic acid with cyclo-DOPA glucoside, is believed to occur spontaneously without the direct involvement of an enzyme. cam.ac.ukgenome.jp This Schiff base condensation reaction between the aldehyde group of betalamic acid and the amino group of cyclo-DOPA glucoside forms the characteristic red-violet pigment. acs.org

Genetic and Molecular Basis of Betalain Biosynthesis

The production of this compound and other betalains (B12646263) is tightly controlled at the genetic level. The identification and characterization of the genes encoding the biosynthetic enzymes have provided significant insights into the evolution and regulation of this pigment pathway.

The genes responsible for the key enzymatic steps in betalain biosynthesis have been identified in several plant species. The gene encoding the cytochrome P450 enzyme that catalyzes the formation of both L-DOPA and cyclo-DOPA is known as CYP76AD1. nih.govresearchgate.netresearchgate.net Studies have shown that this gene plays a pivotal role in the betalain pathway. researchgate.net

The gene encoding DOPA-4,5-dioxygenase, which is essential for the production of betalamic acid, is designated as DODA. frontiersin.orgnih.govresearchgate.net The expression of both CYP76AD1 and DODA is often correlated with the accumulation of betalain pigments in plant tissues. frontiersin.org

The evolution of the betalain biosynthetic pathway is a fascinating example of gene duplication and neo-functionalization. cam.ac.uk Phylogenetic analyses have revealed that the key genes involved in betalain synthesis, such as CYP76AD1 and DODA, arose from gene duplication events that occurred specifically in the evolutionary lineage of the Caryophyllales order. nih.govnih.gov

Following duplication, these genes underwent neo-functionalization, acquiring new roles in the synthesis of betalain pigments. nih.govroyalsocietypublishing.org For example, specific isoforms of CYP76AD1 and DODA (CYP76AD1-α and DODA-α) appear to be dedicated to betalain synthesis. nih.govresearchgate.net This evolutionary process allowed for the development of this unique class of pigments, which replaced the more common anthocyanins in many Caryophyllales families. cam.ac.uk The diversification of the pathway is also attributed to repeated gene duplication and the evolution of new flavonoid structures. royalsocietypublishing.orgresearchgate.net

Metabolic Engineering and Biotechnological Production Strategies

The production of complex natural compounds like this compound through traditional chemical synthesis is often challenging and economically unviable. Metabolic engineering and biotechnology offer promising alternative strategies for sustainable and scalable production. ebsco.com By harnessing the cellular machinery of microorganisms, it is possible to reconstruct the biosynthetic pathway of this compound and optimize its production. ebsco.comnih.gov This involves identifying the necessary genes, transferring them to a suitable host organism, and fine-tuning the metabolic network to maximize yield. mdpi.com

Heterologous Expression in Model Organisms (e.g., Yeast, Bacteria)

Heterologous expression, the process of expressing genes in a host organism that does not naturally have them, is a cornerstone of biotechnological production. mdpi.com Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as cellular factories due to their well-understood genetics, rapid growth, and established fermentation technologies. nih.govmdpi.com

Recent advancements have demonstrated the feasibility of producing betalains, the class of pigments to which this compound belongs, in such hosts. Patent filings describe methods for producing betalains in yeast by introducing the necessary heterologous enzymes, such as 4,5-DOPA extradiol dioxygenase and glycosyltransferases. google.com This establishes a foundational platform that can be adapted for the specific synthesis of this compound. google.com

Furthermore, in silico analyses have identified bacterial strains with the potential for this compound production. frontiersin.org Genome analysis of Bacillus valezensis NWUMFkBS10.5, for example, predicted its capability to produce lampranthin-2. frontiersin.org Bacteria like Bacillus subtilis are known for their high capacity for protein secretion, making them attractive hosts for producing various molecules. frontiersin.org These findings suggest that bacteria, in addition to yeast, are viable candidates for the heterologous production of this compound.

Model Organism Rationale for Use in Betalain/Lampranthin II Production
Saccharomyces cerevisiae (Yeast)Well-characterized genetics; established fermentation processes; successful heterologous production of other betalains. mdpi.comgoogle.com
Bacillus species (Bacteria)Excellent protein secretion capabilities; in silico predictions suggest the potential for this compound synthesis. frontiersin.org
Corynebacterium glutamicum (Bacteria)Industrially important bacterium used for large-scale production of amino acids and other chemicals; a potential host for new products. nih.gov

In Silico Prediction of Biosynthetic Units and Disassembly Pathways (e.g., Metabolic Disassembler Workflow)

Understanding a complex molecule's biosynthetic pathway is a prerequisite for its metabolic engineering. nih.gov In silico, or computational, tools can predict these pathways by analyzing the chemical structure of the target compound. nih.govnih.gov This approach can circumvent the often laborious and time-consuming process of experimental pathway elucidation.

A notable development in this area is the "Metabolic Disassembler" workflow, a predictive tool that automatically breaks down a target molecule's structure into its constituent biosynthetic units (BUs). nih.govnih.gov These BUs are the starting materials or key intermediates in the biosynthesis pathway. nih.gov The workflow operates by using a curated Biosynthetic Unit Library (BUL) and systematically disassembling the query molecule, such as this compound, into the most plausible combination of BUs. nih.govnih.gov

This compound was successfully used as a case study to demonstrate the effectiveness of the Metabolic Disassembler. The workflow correctly disassembled the molecule, providing valuable predictions about its biosynthetic origins. nih.gov The system demonstrated high accuracy, correctly disassembling approximately 95.8% of the 943 molecules tested from the KEGG PATHWAY database. nih.govnih.gov Such computational tools are invaluable for metabolic engineers as they provide a clear roadmap of the pathway that needs to be reconstructed in a heterologous host. nih.gov

Another computational tool, antiSMASH, has been used to analyze bacterial genomes to predict the production of secondary metabolites. frontiersin.org This in silico analysis suggested that certain Bacillus strains could potentially produce this compound, highlighting the power of computational prediction in identifying natural sources or guiding engineering efforts. frontiersin.org

In Silico Tool Function Application to this compound
Metabolic DisassemblerAutomatically disassembles a target molecule into its biosynthetic units (BUs) to predict the biosynthetic pathway. nih.govnih.govUsed as a successful test case to demonstrate the workflow's ability to predict biosynthetic precursors. nih.gov
antiSMASHPredicts secondary metabolite biosynthesis gene clusters within a genome. frontiersin.orgIdentified Bacillus strains with the potential to produce this compound. frontiersin.org

Optimization of Production Yields and Pathway Intermediates

Once a biosynthetic pathway is successfully established in a heterologous host, the final and often most challenging step is to optimize the production to achieve industrially relevant titers and yields. mdpi.com This typically involves identifying and alleviating bottlenecks within the engineered pathway. mdpi.com

Further optimization strategies include:

Codon Optimization: Adapting the DNA sequence of the heterologous genes to match the codon usage bias of the host organism can significantly improve protein expression levels. mdpi.com

Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product.

Compartmentalization: Directing pathway intermediates to specific cellular compartments can increase local concentrations and prevent interference with the host cell's native metabolism. mdpi.com

Host Strain Engineering: Modifying the host's central metabolism to increase the supply of precursor molecules required for the biosynthetic pathway. nih.gov

By systematically applying these optimization techniques, the production of this compound in microbial hosts can be progressively enhanced to create a commercially viable and sustainable manufacturing process.

Chemical Reactivity and Degradation Studies

Research on Stability under Environmental and Processing Conditions

The stability of Lampranthin II is intrinsically linked to its molecular structure and the conditions it is exposed to. As with other betalains (B12646263), its vibrant color is susceptible to degradation, which has prompted detailed studies into its behavior under stress.

The pH of the surrounding medium is a crucial factor governing the stability of betacyanins. Generally, betalains, including this compound, exhibit their greatest stability in the pH range of 3 to 7. google.comrsc.orgresearchgate.net Outside of this range, their degradation is accelerated.

Specific research comparing acylated betacyanins like this compound to their non-acylated counterparts has revealed significant differences in stability under acidic conditions. A study comparing betanin with its feruloyl derivative, this compound, found that the acylated form displayed a reduced rate of racemization at the C15 position. researchgate.netacs.org This suggests that the presence of the ferulic acid moiety provides a degree of intramolecular stabilization, enhancing its stability against pH-induced degradation compared to non-acylated betacyanins. acs.org

Table 1: Comparative pH Stability of Betacyanins
Compound TypeExampleOptimal pH RangeStability Observation under Acidic Conditions
Non-Acylated BetacyaninBetanin3 - 7Standard stability, susceptible to racemization.
Acylated BetacyaninThis compound3 - 7Enhanced stability, reduced racemization velocity. researchgate.netacs.org

Elevated temperatures are a significant cause of betacyanin degradation, a critical consideration in food processing. pan.olsztyn.plmdpi.com The thermal degradation of this compound follows pathways common to other betacyanins, including isomerization (epimerization at C15), decarboxylation, and dehydrogenation. pan.olsztyn.plresearchgate.net Temperatures above 50°C typically initiate the loss of color and antioxidant capacity. pan.olsztyn.pl

Heating can induce the cleavage of the aldimine bond in the betacyanin chromophore, leading to the formation of colorless compounds like cyclo-DOPA-5-O-glycoside and the yellow betalamic acid. nih.gov Furthermore, dehydrogenation during heating leads to the formation of neobetanin, which imparts a yellow hue. pan.olsztyn.plnih.gov Studies on acylated betacyanins have indicated that decarboxylation and dehydrogenation are often the predominant thermal degradation mechanisms. nih.gov The thermal degradation of betacyanins generally follows first-order reaction kinetics. nih.gov

Table 2: Major Thermal Degradation Pathways and Products of Betacyanins
Degradation PathwayKey ProductsObserved Change
IsomerizationIsobetanin (C15 epimer)No significant color change. nih.gov
DecarboxylationDecarboxylated betacyaninsSlight shift in color (hypsochromic). nih.gov
DehydrogenationNeobetaninColor shifts from red-violet to yellow. pan.olsztyn.plnih.gov
Hydrolytic CleavageBetalamic acid, Cyclo-DOPA glycosidesLoss of red-violet color. nih.gov

Exposure to light, particularly in the UV spectrum, is another factor that compromises the stability of betalains. mdpi.comsemanticscholar.org The photodegradation of pigments like this compound involves the absorption of photons, which elevates the molecule to an excited state. This excess energy can lead to a variety of reactions that destroy the chromophore, resulting in discoloration. researchgate.net

The primary mechanisms of photodegradation include:

Direct Photolysis : The absorbed light energy can directly cause the cleavage of covalent bonds within the molecule, breaking apart the conjugated system responsible for its color. nih.govuc.pt

Photosensitized Oxidation : The excited pigment molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS). These ROS can then attack and degrade the pigment molecule. mdpi.com

While specific mechanistic studies on the photodegradation of this compound are limited, the general principles of dye photolysis apply. The instability of betalains in the presence of light necessitates protection through methods like encapsulation or storage in opaque containers to preserve their color and functionality. mdpi.comresearchgate.net

Mechanistic Investigations of Degradation Products

Investigating the structures of degradation products provides insight into the specific chemical reactions that occur when this compound breaks down. The primary degradation routes involve the loss of carboxyl groups (decarboxylation) and oxidation of the molecular structure.

Decarboxylation, the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂), is a key degradation reaction for betacyanins, often induced by heat. researchgate.netnih.gov The betanidin (B1384155) structure, which forms the core of this compound, has several potential decarboxylation sites, primarily at the C-2 and C-17 positions. mdpi.compan.olsztyn.pl

17-Decarboxylation : This is a common pathway that results in a noticeable color shift from red-violet towards orange-red, caused by a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption. nih.gov

2-Decarboxylation : The loss of the carboxyl group at the C-2 position also occurs, contributing to the profile of degradation products. pan.olsztyn.plnih.gov

Bidecarboxylation : Further degradation can lead to the formation of bidecarboxylated derivatives, where both the C-2 and C-17 carboxyl groups are lost (forming 2,17-bidecarboxy-betanin derivatives). pan.olsztyn.plnih.gov These products are often formed at a higher rate from the initial 17-decarboxy derivative. pan.olsztyn.pl

The formation of these decarboxylated products has been extensively monitored using techniques like LC-MS/MS, which allows for their identification based on their mass-to-charge ratio. pan.olsztyn.plnih.gov

Table 3: Common Decarboxylated Derivatives of Betacyanins
DerivativePosition of CO₂ LossPrecursorReference
17-decarboxy-betaninC-17Betanin mdpi.compan.olsztyn.pl
2-decarboxy-betaninC-2Betanin pan.olsztyn.plnih.gov
2,17-bidecarboxy-betaninC-2 and C-1717-decarboxy-betanin or Betanin pan.olsztyn.plnih.gov
2,15-bidecarboxy-betaninC-2 and C-1515-decarboxy-betanin or Betanin mdpi.compan.olsztyn.pl

Oxidation represents a major pathway for betacyanin degradation, leading to significant changes in color and chemical structure. These reactions can occur via autoxidation or be catalyzed by enzymes or metal ions like Cu²⁺. mdpi.comresearchgate.net

A primary oxidation mechanism for betanin involves the formation of a quinone methide intermediate. mdpi.comresearchgate.net This highly reactive species can then undergo further transformation. One pathway involves a rearrangement and subsequent decarboxylation at the C-2 position to form a 2-decarboxy-xan-derivative. mdpi.com

Another critical oxidation product is neobetanin . This bright yellow compound is formed through dehydrogenation (loss of two hydrogen atoms) at the C14-C15 position of the betanidin core. pan.olsztyn.pl This reaction creates an additional double bond, aromatizing the dihydropyridine (B1217469) ring and causing a significant color change. nih.govmdpi.com The formation of neobetanin can be catalyzed by heavy metal cations. mdpi.com Neobetanin itself can be further oxidized, for example, to form 2-decarboxy-2,3-dehydroneobetanin. nih.gov

Table 4: Key Oxidation Products of Betacyanins
DerivativeFormation PathwayKey IntermediateReference
Neobetanin14,15-DehydrogenationBetanin/Betanidin pan.olsztyn.plmdpi.comresearchgate.net
2-decarboxy-xanbetaninOxidation and 2-decarboxylationQuinone methide mdpi.commdpi.com
2-decarboxy-neobetaninDecarboxylation at C-2Neobetanin mdpi.comnih.gov
2-decarboxy-xanneobetanin2,3-dehydrogenation of neobetaninNeobetanin mdpi.com

Acyl Group Migration and Isomerization Phenomena

A notable characteristic of acylated betacyanins like this compound is their propensity to undergo isomerization through a process known as acyl group migration. This phenomenon involves the intramolecular transfer of the acyl group (in this case, the feruloyl group) between the hydroxyl groups of the glucose moiety attached to the betanidin core.

Detailed Research Findings:

Research on various betacyanins has established that acyl migration is a common occurrence. researchgate.net For this compound, which is betanidin 5-O-[6′-O-(E)-feruloyl)-β-D-glucopyranoside], the feruloyl group is initially attached to the 6'-position of the glucose sugar. researchgate.net However, studies have shown the natural co-occurrence of this compound with its isomer, Isolampranthin-II, in plants such as Carpobrotus acinaciformis. researchgate.netresearchgate.net This indicates that an equilibrium between the two isomers likely exists in nature.

The mechanism of this isomerization involves the migration of the feruloyl group to other available hydroxyl groups on the glucose molecule, typically the 3'-O- and 4'-O-positions, to form the corresponding isomers. The interconversion is often reversible, with the distribution of isomers depending on factors such as pH and temperature. researchgate.net While the specific kinetics of acyl migration for this compound have not been extensively detailed in published literature, the principles observed in other acylated betacyanins, such as malonylated gomphrenins, provide a strong model. In those cases, the formation of an intermediate cyclic ortho-ester between adjacent hydroxyl groups is proposed to facilitate the acyl transfer. researchgate.net Alkaline conditions have been shown to significantly accelerate the rate of this migration. researchgate.net

The different positional isomers can be separated and identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). ipb.ptnih.gov The retention times of the isomers in reversed-phase HPLC systems often differ, allowing for their individual detection and quantification. researchgate.netresearchgate.netplos.org For instance, in studies of other acylated betacyanins, the 3'-O- and 4'-O-acylated forms have shown different chromatographic behavior compared to the 6'-O-acylated parent compound. researchgate.net

Betalains, as a class of compounds, are generally susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels. researchgate.netresearchgate.net The degradation of this compound can be expected to follow pathways similar to other betacyanins, primarily involving decarboxylation and oxidation, which are often intensified at high temperatures. researchgate.net While specific degradation studies on this compound are not widely available, research on the thermal degradation of other betacyanins, such as betanin, shows the formation of products like neobetanin and various decarboxylated derivatives. researchgate.net It is plausible that this compound would undergo similar transformations, leading to a complex mixture of degradation products.

Interactive Data Table: Known Isomers of this compound

Compound NameSystematic NameIsomeric RelationshipNatural Occurrence
This compound Betanidin 5-O-[6′-O-(E)-feruloyl)-β-D-glucopyranoside]Parent CompoundLampranthus sociorum, Carpobrotus acinaciformis
Isothis compound Betanidin 5-O-[x'-O-(E)-feruloyl)-β-D-glucopyranoside]Positional IsomerLampranthus sociorum, Carpobrotus acinaciformis

Note: The exact position of the feruloyl group in Isothis compound (e.g., 3'-O- or 4'-O-) is not definitively specified in all literature but is a result of acyl migration from the 6'-O- position.

Biological Activities: Mechanisms and Molecular Targets in Vitro and in Vivo Research, Non Clinical

Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of natural compounds is a key area of research, often evaluated through their ability to neutralize unstable free radicals. The structural characteristics of betacyanins, featuring a chromophore with a resonance system, suggest inherent antioxidant capabilities. acs.orgnih.gov

In Vitro Assays and Methodologies (e.g., DPPH, ABTS, PTIO radical scavenging)

Several in vitro assays are commonly employed to quantify the radical-scavenging ability of chemical compounds. These methods utilize stable radical species that change color upon reduction by an antioxidant, allowing for spectrophotometric measurement. researchgate.netnih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at approximately 517 nm. nih.govresearchgate.net The method is valued for its simplicity, speed, and the stability of the radical. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this method, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. researchgate.net The resulting blue-green radical has a characteristic absorbance spectrum. hilarispublisher.com Antioxidants present in a sample reduce the ABTS•+, returning it to its colorless neutral form, a change that is measured spectrophotometrically. hilarispublisher.com This assay is versatile as it is soluble in both aqueous and organic solvents and can be used across a wide pH range. researchgate.nethilarispublisher.com

While these assays are standard for evaluating plant extracts and individual phenolic compounds nih.govmdpi.com, specific IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC) results for purified Lampranthin II are not extensively documented in current research literature. Studies tend to report the antioxidant capacity of beetroot or other plant extracts as a whole, which contain a mixture of betacyanins including this compound. jcpjournal.orgnih.gov

Interactive Table: Common In Vitro Antioxidant Assays

Molecular Mechanisms of Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. acs.org While they are natural byproducts of cellular metabolism, excessive ROS levels lead to oxidative stress, which can damage lipids, proteins, and DNA. nih.gov Antioxidants can modulate ROS levels, thereby protecting cells from damage. nih.gov Although it is hypothesized that betacyanins like this compound contribute to the ROS-modulating effects of the plants they are found in, the specific molecular pathways by which this compound interacts with and neutralizes various ROS, or how it might influence the cell's own antioxidant enzyme systems, have not been specifically elucidated. jcpjournal.orgsemanticscholar.org

Hydrogen Donation and Electron Transfer Pathways

The chemical basis for radical scavenging by antioxidant compounds primarily involves two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. The antioxidant itself becomes a radical, but it is typically much more stable and less reactive due to resonance. nih.gov

Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, converting it into an anion. nih.gov This process is often followed by proton transfer.

The efficiency of a compound as an antioxidant depends on its molecular structure, including the presence of hydroxyl groups and the potential for resonance stabilization. nih.gov While it is understood that betacyanins exert their antioxidant effects through these pathways, the specific kinetics and thermodynamic properties of this compound in these reactions are not detailed in the available scientific literature.

Anti-proliferative and Chemopreventive Research

Chemoprevention involves using natural or synthetic agents to inhibit or reverse the process of carcinogenesis. The anti-proliferative and apoptosis-inducing effects of compounds are often investigated as part of this research.

In Vitro Studies on Cellular Models (e.g., DNA damage, apoptosis modulation in HT29 cells, human polymorphonuclear neutrophils)

To assess anti-cancer potential, compounds are tested on various cancer cell lines in vitro.

HT29 Human Colon Cancer Cells: This is a well-established cell line used to model human colon adenocarcinoma. phcog.com Studies with HT29 cells often measure endpoints such as inhibition of cell proliferation (cytotoxicity), induction of DNA damage, and modulation of cell cycle and apoptosis (programmed cell death). aboutscience.eunih.gov While beetroot extracts and the related compound betanin have been shown to reduce H2O2-induced DNA damage in HT29 cells, specific data on the effects of isolated this compound on this cell line are lacking. jcpjournal.org

Human Polymorphonuclear Neutrophils (PMNs): These are the most abundant type of white blood cells and have a short lifespan, undergoing apoptosis as a normal process. nih.gov The modulation of apoptosis in these cells can be an indicator of a compound's effect on inflammatory and cell death pathways. Research has shown that betanin can modulate ROS production and apoptosis in human PMNs, but similar investigations have not been reported for this compound. jcpjournal.org

Interactive Table: Endpoints in Cellular Anti-proliferative Studies

Investigations in Animal Models for Chemoprevention

Animal models are crucial for evaluating the efficacy and mechanisms of potential chemopreventive agents in a whole biological system before any consideration for human trials. jcpjournal.org These models can involve carcinogen-induced tumors or genetically engineered animals that are predisposed to developing specific cancers. jcpjournal.org Studies have demonstrated the chemopreventive activities of beetroot extracts, which contain this compound, in animal models of lung and skin cancer. nih.gov However, these effects are attributed to the extract as a whole or its major components like betanin. To date, there are no prominent studies that have investigated the specific chemopreventive efficacy of purified this compound in animal models.

Target Identification and Interaction Studies

In Silico Approaches for Ligand-Target Prediction (e.g., Molecular Docking against β- and γ-Secretases for Alzheimer's disease research)

In silico research has explored the potential of various alkaloids, including this compound, as inhibitors of key enzymes implicated in Alzheimer's disease. researchgate.netbiorxiv.org One computational study utilized a virtual docking simulation to screen a library of 54 alkaloids from the PhytoHub server against β-secretase (BACE1) and γ-secretase, two enzymes central to the production of amyloid-beta (Aβ) peptides. researchgate.netbiorxiv.orgresearchgate.net

In the initial screening against β-secretase (PDB code: 4LXM), this compound was among the compounds evaluated. researchgate.netbiorxiv.org The study compared the binding energies (BE) of these alkaloids to those of approved Alzheimer's drugs, galantamine and rivastigmine, which served as controls. researchgate.net The binding energy for this compound was recorded, although it was not among the five alkaloids that showed the highest binding potential. researchgate.netbiorxiv.org Consequently, it was not selected for the subsequent round of docking against γ-secretase in that particular study. researchgate.netbiorxiv.orgresearchgate.net

The development of inhibitors for β- and γ-secretase is considered a promising therapeutic strategy for Alzheimer's disease, as these enzymes are directly involved in the amyloidogenic pathway that leads to the formation of amyloid plaques, a hallmark of the condition. researchgate.netresearchgate.net Virtual screening and molecular docking serve as crucial preliminary steps to identify potential lead compounds for further biological evaluation. biorxiv.org

CompoundTarget EnzymeBinding Energy (kcal/mol)
This compoundβ-Secretase (BACE1)-7.1
Galantamine (Control)β-Secretase (BACE1)-7.4
Rivastigmine (Control)β-Secretase (BACE1)-6.1

Data sourced from an in silico study of selected alkaloids. researchgate.net

Investigations into Enzymatic Modulation (e.g., Phase II detoxification enzymes)

While direct research on this compound's effect on Phase II detoxification enzymes is not extensively documented, studies on closely related betalains (B12646263), particularly betanin, provide significant insights. mdpi.comcambridge.orgnih.gov These enzymes play a critical role in cellular protection by neutralizing xenobiotics and reactive metabolites. tandfonline.comnih.gov

Research has shown that betanin can upregulate the expression of several key Phase II enzymes, including glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comcambridge.orgnih.govtandfonline.com This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.govtandfonline.com Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. tandfonline.com Betanin is thought to promote the dissociation of this complex, allowing Nrf2 to translocate to the nucleus. tandfonline.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes that encode for these cytoprotective enzymes, thereby increasing their expression. nih.govtandfonline.com

Studies using human liver cell lines (HepG2 and THLE-2) demonstrated that betanin treatment led to the nuclear translocation of Nrf2 and significantly increased the mRNA and protein levels of GSTP, GSTT, GSTM, and NQO1 in the non-tumor THLE-2 cells. nih.gov This suggests a hepatoprotective and potentially anticarcinogenic effect mediated by the enhancement of the body's detoxification pathways. nih.gov Crude extracts from beetroot, which are rich in betalains like betanin, have also been confirmed to be inducers of quinone reductase (a Phase II enzyme) in bioassays. nih.gov

Antimicrobial Research Focus

Screening Methodologies and Activity against Microorganisms

The antimicrobial potential of this compound and other betalains has been investigated through various screening methodologies. nih.gov Standard techniques used to evaluate the antimicrobial activity of natural products include agar (B569324) diffusion tests (such as the well diffusion or paper disc method) and dilution methods. ekb.egscielo.br Dilution assays, like the microdilution broth method, are quantitative and are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. ekb.egscielo.br

Betalains as a class have demonstrated broad-spectrum antimicrobial activity. nih.govoup.com Studies on betalain-rich extracts from sources like red beetroot (Beta vulgaris) and pitahaya have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. ekb.egmdpi.com

Reported activity includes inhibition of:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. ekb.egmdpi.com

Gram-negative bacteria: Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. mdpi.comekb.eg

Fungi and Yeasts: Aspergillus niger and Candida albicans. ekb.egmdpi.com

For instance, a betalain extract from Basella rubra L. fruits showed activity against Salmonella typhi and several fungal strains, including Aspergillus flavus, with an MIC of 50 mg/ml against Microphomia fungi. impactfactor.org Similarly, extracts from red beetroot were effective against S. aureus, B. subtilis, E. coli, S. typhimurium, A. niger, and C. albicans. ekb.eg These findings highlight the potential of betalains as natural antimicrobial agents. oup.com

MicroorganismTypeReported Activity of Betalain Extracts
Staphylococcus aureusGram-positive BacteriaInhibited
Bacillus subtilisGram-positive BacteriaInhibited
Escherichia coliGram-negative BacteriaInhibited
Salmonella typhimuriumGram-negative BacteriaInhibited
Aspergillus nigerFungusInhibited
Candida albicansYeastInhibited

Summary of microorganisms reported to be inhibited by various betalain-rich extracts. mdpi.comekb.egoup.commdpi.comimpactfactor.org

Proposed Mechanisms of Antimicrobial Action

While the precise cellular and molecular mechanisms of the antimicrobial action of betalains are still under investigation, several modes of action have been proposed. nih.govmdpi.com The primary speculated mechanism involves the disruption of the bacterial cell membrane's structure and function. mdpi.commdpi.comencyclopedia.pub It is suggested that betalains interfere with the integrity of the membrane, possibly by interacting with the lipid bilayer, which increases permeability and leads to the leakage of cellular contents and eventual cell lysis. mdpi.commdpi.commdpi.com

Another proposed mechanism is the chelation of essential metal ions. mdpi.comencyclopedia.pub Betalains may bind to divalent cations such as iron (Fe²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), which are vital for bacterial survival and enzymatic processes. mdpi.comencyclopedia.pub By sequestering these ions, betalains can disrupt critical metabolic pathways within the microbe. mdpi.com

A third potential mechanism involves the induction of oxidative stress. mdpi.com Some studies suggest that betalains can generate reactive oxygen species (ROS) within microbial cells, leading to DNA damage and contributing to their antimicrobial effect. mdpi.com

Structure-Activity Relationship (SAR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not widely available, SAR can be inferred from the general chemical features of betalains and their known biological activities. nih.govmdpi.com The core structure of betalains, featuring hydroxyl groups and a conjugated π-system, is fundamental to their potent antioxidant activity. mdpi.com These structural elements enable them to effectively scavenge free radicals. mdpi.com

Correlating Structural Modifications with Biological Responses

This compound is structurally a derivative of betanidin (B1384155), the basic chromophore of most betacyanins. Its specific structure, betanidin 5-O-[6′-O-E-feruloyl-β-glucoside], features two key modifications from the parent betanidin: a glycosidic bond at the C-5 position with a glucose molecule and an acyl group (feruloyl) attached to this glucose. rsc.org These modifications are crucial in defining its bioactivity, particularly its antioxidant potential.

Research into the structure-activity relationships of betacyanins has revealed general trends that are applicable to this compound. The antioxidant capacity of these molecules is a key area of investigation. Studies have demonstrated that the presence and position of hydroxyl groups, as well as the nature of substitutions on the betanidin core, significantly influence their ability to scavenge free radicals. embrapa.br

The stability of the molecule is also a critical factor influencing its biological efficacy. Acylation with hydroxycinnamic acids, such as the ferulic acid found in this compound, has been shown to improve the stability of betacyanins. ppm.edu.pl This increased stability can lead to a more sustained biological action. Some acylated betacyanins are known to involve intramolecular stabilization of the chromophore, which can influence their biological properties. sci-hub.se

Influence of Acylation and Glycosylation on Bioactivity

The specific structural attributes of this compound—its glycosylation and acylation—play distinct and sometimes opposing roles in modulating its biological activity.

Glycosylation: The presence of a glucose molecule at the C-5 position of the betanidin core is a defining feature of this compound, classifying it as a glycoside. In general, studies on betacyanins have indicated that glycosylation tends to decrease their antioxidant activity when compared to their aglycone counterparts (betacyanidins). embrapa.brnih.gov The position of the sugar moiety is also relevant, with 6-O-glycosylated betacyanins reportedly exhibiting higher free radical scavenging activity than the 5-O-glycosylated versions like this compound. mdpi.com However, glycosylation is also known to increase the stability of betanidin against degradation by reactive oxygen species. nih.gov

While direct experimental data on the anti-inflammatory or anticancer activities of isolated this compound is not extensively available, the general class of betalains has shown promise in these areas in non-clinical studies. ppm.edu.pl The antioxidant properties conferred by the structure of this compound are foundational to these potential activities. For instance, a study on Bacillus subtilis suggested its potential to produce antioxidant molecules, including lampranthin-2. nih.gov

The table below summarizes the structural modifications of this compound relative to related compounds and the generally accepted influence on bioactivity based on research on the betacyanin class.

CompoundCore StructureGlycosylationAcylationExpected Impact on Antioxidant Activity (relative to Betanidin)
Betanidin BetanidinNoneNoneBaseline
Betanin Betanidin5-O-glucosideNoneGenerally decreased embrapa.brnih.gov
This compound Betanidin5-O-glucosideFeruloyl group on glucoseAcylation generally improves antioxidant activity embrapa.brnih.gov

This interactive table allows for a clear comparison of the structural features and their expected impact on the biological properties within this group of compounds.

Chemical Synthesis and Derivatization

Total Synthesis Approaches to Lampranthin II and Related Betacyanins

There are no published reports detailing the total synthesis of this compound. The intricate stereochemistry and multifunctional nature of betacyanins present a formidable challenge to synthetic chemists. While the total synthesis of other complex natural products has been achieved, the specific strategies and methodologies required to construct the this compound molecule from basic starting materials have not been described in the literature.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis, a powerful approach that combines chemical and enzymatic reactions to achieve high selectivity and efficiency, has not been reported for this compound. Although this methodology is increasingly used for the synthesis of complex molecules, its application to this specific betacyanin is yet to be explored and documented in peer-reviewed research.

Development of Novel this compound Analogues for Research Probes

The development of novel analogues of natural products as research probes is a crucial step in understanding their biological mechanisms of action. However, due to the absence of synthetic methods to access this compound and its derivatives, there are no reports on the creation of this compound analogues for use as research probes.

Analytical Method Development for Research Applications

Quantification Methodologies in Complex Biological and Plant Matrices

The quantification of Lampranthin II in intricate biological and plant-based samples presents a significant analytical challenge. The current leading technique for this purpose is High-Performance Liquid Chromatography (HPLC). oup.com However, HPLC methods can be costly and time-consuming, depending on the specifics of the tissue preparation and the length of the chromatographic run, which typically ranges from 30 to 60 minutes. oup.com

The concentration of betalains (B12646263), the class of pigments to which this compound belongs, can vary significantly. For instance, in the leaves of the cape fig (Carpobrotus edulis), the average betalain concentration has been measured at 31.89 mg per gram of dry weight, with some samples reaching as high as 213.14 mg per gram of dry weight. oup.com It is important to note that commercial standards for this compound and its isomer, Isothis compound, are not available, which adds a layer of complexity to achieving absolute quantification. oup.com

Untargeted metabolomics approaches have also been employed to assess changes in this compound levels in response to external factors. For example, a study on chestnut rose juice found that feeding by the Oriental Fruit Moth led to a downregulation of this compound. mdpi.com Similarly, in a study of fermented Dendrobium products, this compound was detected and its levels were observed to be lower in the fermented stem-derived product compared to the flower-derived one. nih.gov

Table 1: Research Findings on this compound Quantification

Matrix Analytical Technique Key Finding Citation
Cape Fig (Carpobrotus edulis) Leaves High-Performance Liquid Chromatography (HPLC) Average betalain concentration of 31.89 mg/g dry weight, with a maximum of 213.14 mg/g. Commercial standards for this compound are unavailable. oup.com
Chestnut Rose Juice Untargeted Metabolomics Oriental Fruit Moth feeding resulted in decreased levels of this compound. mdpi.com
Fermented Dendrobium Products Untargeted Metabolomics This compound levels were downregulated in the stem-derived fermented product. nih.gov

Detection and Identification in Research Samples

The detection and identification of this compound in research samples are predominantly accomplished using advanced analytical techniques that couple separation with mass spectrometry. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) has been successfully used to identify this compound and its C15-epimers in the petioles of differently colored Swiss chard (Beta vulgaris L. ssp. cicla). nih.govacs.org

Further advancements in mass spectrometry, specifically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), have provided a powerful tool for the detailed fingerprinting of betalains, including this compound. mdpi.com In one study, a method using Matrix Solid-Phase Dispersion (MSPD) for sample preparation, followed by LC-MS/MS with high-energy HCD fragmentation, allowed for the identification of this compound in beetroot extract. mdpi.com This technique relies on the detection of characteristic product ions from the fragmentation of the parent ion. mdpi.com

The structural elucidation of betacyanins like this compound has been a focus of research for decades, with modern spectrometric and NMR techniques providing the means for detailed characterization. rsc.org this compound has been identified in various plant species, including Astridia and Drosanthemum. nih.gov It has also been found in cell cultures derived from the stem explants of Phytolacca americana. mdpi.com

Table 2: Detection and Identification of this compound

Plant Source Analytical Method Key Finding Citation
Swiss Chard (Beta vulgaris L. ssp. cicla) HPLC-ESI-MS Identification of this compound and its C15-epimers. nih.govacs.org
Beetroot Extract LC-MS/MS with HCD fragmentation Identification of this compound based on its parent and product ions. mdpi.com
Phytolacca americana Cell Cultures Not specified Verified the presence of this compound. mdpi.com
Astridia, Drosanthemum Not specified Reported presence of this compound. nih.gov

Standardization of Analytical Protocols for Comparative Studies

The standardization of analytical protocols is paramount for ensuring the reliability and comparability of research findings across different studies and laboratories. saylor.orglibretexts.orgnih.gov This involves the use of analytical standards, which are divided into primary and secondary standards. saylor.org A primary standard is a reagent of known high purity and stability, while a secondary standard's concentration is determined by comparison to a primary standard. saylor.org

For methods like HPLC, standardization involves calibrating the instrument's response using a series of standard solutions of the analyte. iyte.edu.tr However, the lack of commercially available primary standards for this compound presents a significant challenge. oup.com In such cases, researchers may rely on well-characterized extracts or semi-synthetic reference compounds for co-injection experiments to aid in identification. nih.gov

International efforts and round-robin studies are crucial for the validation and standardization of analytical techniques for complex mixtures like plant extracts. osti.gov These studies help to establish the inter-laboratory variability of methods and identify potential sources of error. osti.gov For chromatographic methods, standardization includes specifying the column type (e.g., C18 reverse phase), mobile phase composition and gradient, flow rate, and detector settings. mdpi.comresearchgate.net The development and adoption of standardized protocols, from sample preparation to data analysis, are essential for advancing the collective understanding of this compound. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Advanced Omics Approaches in Betalain Research

The study of betalains (B12646263), including Lampranthin II, has been significantly propelled by the application of advanced "omics" technologies. These high-throughput methods provide a holistic view of the molecular processes governing the synthesis and function of these pigments.

Metabolomics has been instrumental in identifying and quantifying the diverse array of betalains in various plant species. For instance, metabolomic analysis of sugarcane roots revealed the presence of this compound as part of the flavone (B191248) and flavonol biosynthesis pathway. nih.gov This approach not only confirms the existence of the compound in a specific biological context but also helps to elucidate its relationship with other metabolic pathways. Omics research is seen as a key to improving knowledge of the molecular networks involved in the synthesis of key metabolites like betalains. frontiersin.org In studies of red pitaya, for example, metabolomics combined with transcriptomics has been used to explore the molecular mechanisms of pigment synthesis. researchgate.net

Transcriptomics , the study of the complete set of RNA transcripts, has been pivotal in identifying the specific genes responsible for betalain biosynthesis. frontiersin.org By comparing the gene expression profiles of pigmented and non-pigmented plant tissues, researchers have pinpointed key enzymatic players. frontiersin.org For example, transcriptome sequencing in Hylocereus polyrhizus (red pitaya) led to the identification of 33 candidate transcripts related to betalain biosynthesis, including those for tyrosinases, dioxygenases, and glucosyltransferases, which are essential for creating the core betalain structure that is later modified to form compounds like this compound. frontiersin.org The integration of multi-omics approaches is considered a vital future direction to fully unravel the functions and regulatory networks of betalains. nih.govacs.org

The table below summarizes key enzymes in the betalain biosynthetic pathway, often identified and characterized through omics approaches.

Enzyme/Gene FamilyFunction in Betalain BiosynthesisExample Organism(s) of Study
Tyrosinase (TYR)Catalyzes the initial hydroxylation of tyrosine to L-DOPA. frontiersin.orgresearchgate.netPortulaca grandiflora, Beta vulgaris
Cytochrome P450 (CYP76AD1)A P450 enzyme that converts tyrosine into L-DOPA and subsequently into cyclo-DOPA. frontiersin.orgresearchgate.netBeta vulgaris
L-DOPA 4,5-dioxygenase (DODA)A key enzyme that cleaves the aromatic ring of L-DOPA to form the chromophore betalamic acid. researchgate.netacs.orgBeta vulgaris, Mirabilis jalapa
Glucosyltransferases (GTs)Transfer glucose moieties to betanidin (B1384155) or cyclo-DOPA, a crucial step for forming betanin, the direct precursor to this compound. frontiersin.orgresearchgate.netDorotheanthus bellidiformis
AcyltransferasesTransfer acyl groups (like feruloyl from feruloyl-CoA) to the glucose moiety of betanin to form acylated betacyanins like this compound. researchgate.netLampranthus species

Development of this compound as a Research Tool for Biological Systems

The inherent properties of betalains—vivid coloration and potential bioactivities—position them as candidates for development into specialized research tools. cam.ac.uk While this compound itself has not been extensively developed for this purpose, its characteristics and the precedent set by other betalains suggest significant potential.

The betalain biosynthetic pathway has been ingeniously repurposed as a visual reporter system. cam.ac.uk By placing the pathway's genes under the control of a specific promoter, betalain production can be localized to particular cells or tissues, acting as a visible marker for gene expression or biological events. For example, this system has been used to dynamically trace root colonization by symbiotic fungi in vivo. cam.ac.uk As a stable, red-violet pigment, this compound could be employed in similar reporter systems, offering a distinct colorimetric signal.

Furthermore, small molecules are increasingly used as tools to probe biological processes in systems not easily amenable to genetic methods. nih.gov Given that betalains, including this compound, are known to possess antioxidant properties, the compound could be developed as a specific probe to study oxidative stress in cell cultures or simple model organisms. nih.govjcpjournal.org Its interaction with cellular components could be monitored to understand the mechanisms of antioxidant action. The development of tools like these, often originating from basic plant research, can provide critical methodologies for studying protein function and developing novel therapeutics. nih.gov

Integration of In Silico and Experimental Approaches in Natural Product Discovery

The discovery and characterization of natural products like this compound are being accelerated by the powerful synergy between computational (in silico) and laboratory (in vitro/in vivo) methods. nih.govfrontiersin.org This integrated approach makes the research process more efficient and cost-effective. nih.govuni-hamburg.de

In silico techniques are used for a wide range of applications in betalain research:

Structure Elucidation: Computational tools can predict the fragmentation patterns of molecules in mass spectrometry. mdpi.com This in silico fragmentation can be compared against experimental data to help identify known betalains and even annotate unknown ones in complex mixtures. mdpi.com

Property Prediction: Methods like Density Functional Theory (DFT) can be used to predict chemical reactivity and properties such as pKa values, which are crucial for understanding a molecule's behavior in different chemical environments. acs.org Other tools can predict biological activity spectra (e.g., PASS) or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. growingscience.cominnovareacademics.in

Mechanism Elucidation: Molecular docking and dynamics simulations can model the interaction between a betalain and a target protein, providing insights into its potential mechanism of action. nih.govgrowingscience.com

These computational predictions then guide experimental work. For example, if in silico screening suggests a high binding affinity of this compound to a particular enzyme, this can be validated through targeted in vitro bioassays. mdpi.com This cycle of prediction and validation accelerates the discovery process, from identifying bioactive compounds to optimizing them for potential applications. nih.gov

The following table details some computational methods and their application in natural product research.

In Silico MethodApplication in Natural Product/Betalain Research
Molecular DockingPredicts the binding mode and affinity of a ligand (e.g., this compound) to a protein target, screening for potential biological activity. nih.govgrowingscience.com
Quantitative Structure-Activity Relationship (QSAR)Develops models that correlate chemical structure with biological activity to predict the potency of new or untested compounds. nih.govgrowingscience.com
Molecular Dynamics (MD) SimulationSimulates the movement of a molecule and its target over time to understand the stability of their interaction and conformational changes. nih.gov
Density Functional Theory (DFT)Analyzes the electronic structure of a molecule to predict its chemical reactivity and spectroscopic properties. acs.org
In Silico Mass Spectrometry FragmentationPredicts how a molecule will break apart in a mass spectrometer, aiding in its identification from experimental LC-MS/MS data. mdpi.com

Q & A

Q. How should researchers conduct a systematic literature review to identify gaps in Lampranthin II’s pharmacological profile?

  • Methodological Answer : Use Boolean search strings (e.g., "this compound" AND "bioactivity") across databases like PubMed and Scopus. Prioritize peer-reviewed studies published in the last decade. Code findings into categories (e.g., structural analogs, toxicity profiles) using tools like NVivo. Critically evaluate contradictions (e.g., conflicting IC50 values) to highlight unresolved questions .
  • Research Findings : Synthesize results into a table comparing bioactivity data across studies, noting methodological variations (e.g., assay type, cell lines) that may explain discrepancies .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability in vitro?

  • Methodological Answer : Combine HPLC for purity assessment (e.g., retention time matching reference standards) with mass spectrometry (MS) for structural confirmation. For stability studies, use accelerated degradation tests (e.g., exposure to heat, light, or pH extremes) monitored via UV-Vis spectroscopy. Validate methods per ICH guidelines, including precision (RSD <2%) and recovery rates (95–105%) .
  • Data Presentation : Include chromatograms, degradation kinetics plots, and validation parameters in tabular form .

Advanced Research Questions

Q. How can contradictory data between this compound’s in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Perform comparative meta-analysis of pharmacokinetic (e.g., bioavailability, half-life) and pharmacodynamic (e.g., target engagement) parameters. Use animal models to test hypotheses derived from in vitro findings (e.g., dose adjustments to account for metabolic clearance). Integrate multi-omics data (e.g., transcriptomics, metabolomics) to identify off-target effects or compensatory pathways .
  • Case Study : A 2024 study resolved such contradictions by correlating in vitro IC50 values with tissue-specific exposure levels in murine models, revealing bioavailability as a limiting factor .

Q. How can researchers mitigate confirmation bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer : Implement blinded data analysis (e.g., third-party statisticians) and pre-register hypotheses on platforms like Open Science Framework. Use counterfactual analysis to test alternative explanations for observed effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.